molecular formula C12H9BrF3NO2 B1414058 Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate CAS No. 1805188-34-4

Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate

Cat. No.: B1414058
CAS No.: 1805188-34-4
M. Wt: 336.1 g/mol
InChI Key: JICURKJAPWSALA-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate is an organic compound with the molecular formula C12H8BrF3NO2. It is a white or almost white crystalline powder that is soluble in most organic solvents This compound is known for its unique chemical structure, which includes a bromine atom, a cyano group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 4-bromo-3-nitrotoluene. The brominated intermediate undergoes further reactions, including nitration and esterification, to introduce the cyano and ethyl ester groups . The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of automated systems and advanced analytical techniques helps monitor and control the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents.

Major Products Formed

    Substitution: Products include substituted phenylacetates with various functional groups replacing the bromine atom.

    Reduction: Products include amines derived from the reduction of the cyano group.

    Oxidation: Products include oxidized phenyl derivatives, such as quinones.

Scientific Research Applications

Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, influencing its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromo-5-cyano-2-(trifluoromethyl)phenylacetate: A closely related compound with similar functional groups but different substitution patterns on the phenyl ring.

    Trifluoromethylphenylacetates: A class of compounds with varying substituents on the phenyl ring, sharing the trifluoromethyl group as a common feature.

Uniqueness

Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The combination of bromine, cyano, and trifluoromethyl groups provides a versatile platform for further chemical modifications and applications in diverse fields.

Properties

IUPAC Name

ethyl 2-[5-bromo-4-cyano-2-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF3NO2/c1-2-19-11(18)5-7-4-10(13)8(6-17)3-9(7)12(14,15)16/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICURKJAPWSALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1C(F)(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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